4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetic Acid
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Overview
Description
Preparation Methods
The synthesis of 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetic Acid typically involves the following steps:
One-pot etherification and dehydrative cyclization: This method involves the reaction of o-hydroxyacetophenones under basic conditions to form the benzofuran ring.
Dehydrative cyclization of o-hydroxybenzyl ketones: This approach uses o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones as starting materials, which undergo cyclization to form the benzofuran ring.
Transition-metal catalysis: Aryl acetylenes can be cyclized using transition-metal catalysts to form the benzofuran ring.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for commercial production.
Chemical Reactions Analysis
4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetic Acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to:
Inhibit enzymes: It can inhibit key enzymes involved in various metabolic pathways, leading to the disruption of cellular processes.
Bind to receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and affecting cellular functions.
Generate reactive oxygen species (ROS): It can induce the production of ROS, leading to oxidative stress and cell death in certain types of cells.
Comparison with Similar Compounds
4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetic Acid can be compared with other similar compounds, such as:
4,5,7-Trichloro-2,3-dihydrobenzofuran-3-yl)acetic acid: This compound shares a similar structure but may have different reactivity and biological activities.
2-Bromo-4’-hydroxyacetophenone: Another benzofuran derivative with distinct chemical properties and applications.
3,4-Di(3-indolyl)-1H-pyrrole-2,5-dione: A compound with a different core structure but similar biological activities.
Properties
CAS No. |
2070896-42-1 |
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Molecular Formula |
C10H7Cl3O3 |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
2-(4,5,7-trichloro-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H7Cl3O3/c11-5-2-6(12)10-8(9(5)13)4(3-16-10)1-7(14)15/h2,4H,1,3H2,(H,14,15) |
InChI Key |
XEQXOJDHVLXRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2Cl)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
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